Enhanced Hydrophilicity vs. Unsubstituted 7-Quinolinecarboxylic Acid
In silico predictions indicate a substantial increase in hydrophilicity for CAS 320349-89-1 compared to the unfunctionalized 7-quinolinecarboxylic acid. The presence of the 2-hydroxy group reduces the computed XLogP3 value by approximately 0.96 units, moving the compound from a lipophilic to a more hydrophilic profile [1]. This shift is critical for achieving desirable aqueous solubility in buffer systems and for modulating passive membrane permeability .
| Evidence Dimension | Lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 0.8 |
| Comparator Or Baseline | 7-Quinolinecarboxylic acid: LogP = 1.76 |
| Quantified Difference | Δ LogP ≈ -0.96 |
| Conditions | Computed by XLogP3 3.0 (PubChem) / Chemsrc |
Why This Matters
Lower lipophilicity (higher hydrophilicity) can significantly improve aqueous solubility and reduce non-specific binding, offering a strategic advantage in early-stage assay development and formulation compared to more lipophilic, unfunctionalized quinoline analogs.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 15593829, 2-Hydroxyquinoline-7-carboxylic acid. Retrieved April 23, 2026 from https://pubchem.ncbi.nlm.nih.gov/compound/15593829. View Source
